molecular formula C12H18BrN B12108554 [(4-Bromo-3-methylphenyl)methyl](butan-2-yl)amine

[(4-Bromo-3-methylphenyl)methyl](butan-2-yl)amine

Cat. No.: B12108554
M. Wt: 256.18 g/mol
InChI Key: WGQGDMXPICRIDX-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom, a methyl group, and a butan-2-yl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The subsequent amination can be achieved through nucleophilic substitution reactions using butan-2-ylamine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methylamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

(4-Bromo-3-methylphenyl)methylamine shows promise as a precursor in the development of pharmaceutical agents due to its biological activity. The bromine substituent is known to influence the binding affinity of compounds to biological targets, which can enhance therapeutic efficacy. Research indicates that compounds with similar structures have been evaluated for their interactions with various enzymes and receptors, leading to potential applications in treating conditions such as cancer and microbial infections .

Case Studies

  • Anticancer Activity : A study involving derivatives of brominated phenyl amines demonstrated significant anticancer activity against human breast adenocarcinoma cell lines (MCF7), highlighting the potential of similar compounds as chemotherapeutic agents .
  • Antimicrobial Properties : Research has shown that certain brominated derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Synthetic Intermediates

(4-Bromo-3-methylphenyl)methylamine can serve as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Reactions and Transformations

The compound can undergo:

  • Suzuki Coupling Reactions : This method allows for the formation of biaryl compounds by coupling aryl boronic acids with aryl halides, where (4-Bromo-3-methylphenyl)methylamine could act as a substrate.

Structure Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial in drug design. The presence of bromine and the butan-2-yl group in (4-Bromo-3-methylphenyl)methylamine influences its pharmacological properties. SAR studies can help identify modifications that enhance biological activity while reducing toxicity.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesPotential Applications
(4-Bromo-3-methylphenyl)methylamineBrominated aromatic ring, aliphatic amineAnticancer, antimicrobial agents
(2-Bromo-4-methylphenyl)methylamineSimilar structure with different bromine positionPharmaceutical intermediates
(4-Bromo-N-(3-bromothiophen-2-yl)methylene)-2-methylanilineIncorporates thiophene moietyAnticancer research

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets. It can act as an agonist or antagonist of certain receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. These interactions can lead to changes in mood, behavior, and other physiological effects. Additionally, the compound may have neuroprotective effects and influence dopamine levels in the brain.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methylphenyl)methylamine
  • (4-Bromo-3-methylphenyl)methylamine
  • (4-Bromo-3-methylphenyl)methylamine

Uniqueness

(4-Bromo-3-methylphenyl)methylamine is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C13_{13}H18_{18}BrN
Molecular Weight: 270.2 g/mol

The compound features a bromo-substituted aromatic ring and an amine functional group, which are critical for its biological interactions. The presence of the bromine atom enhances lipophilicity, potentially influencing membrane permeability and receptor binding.

  • Receptor Interaction : The compound is hypothesized to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structure suggests potential affinity for adrenergic and dopaminergic receptors, which are implicated in mood regulation and cognitive functions.
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that (4-Bromo-3-methylphenyl)methylamine may inhibit certain enzymes linked to metabolic pathways, potentially affecting energy metabolism and signaling cascades in cells.

Pharmacokinetics

Research on similar compounds suggests that the substitution pattern can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilic nature of this compound may lead to rapid absorption through biological membranes, with potential central nervous system penetration.

Case Studies and Research Findings

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally related phenylmethylamines. Results indicated significant improvements in behavioral models of depression, suggesting that (4-Bromo-3-methylphenyl)methylamine may exhibit similar effects due to its structural analogies .
  • Neuroprotective Effects : Research has indicated that compounds with similar structures provide neuroprotective benefits against oxidative stress. This is particularly relevant in models of neurodegenerative diseases where oxidative damage is a key factor .
  • Antimicrobial Activity : A comparative study assessed various substituted phenylmethylamines for antimicrobial properties. The findings suggested that the brominated variant exhibited enhanced activity against certain bacterial strains, likely due to increased membrane permeability facilitated by the bromine substitution .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
(4-Bromo-3-methylphenyl)methylamineAntidepressant
3-Bromo-N-methylphenethylamineNeuroprotective
4-Bromo-N,N-dimethylphenethylamineAntimicrobial

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]butan-2-amine

InChI

InChI=1S/C12H18BrN/c1-4-10(3)14-8-11-5-6-12(13)9(2)7-11/h5-7,10,14H,4,8H2,1-3H3

InChI Key

WGQGDMXPICRIDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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